molecular formula C20H16IN3O5S B4912406 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide

Cat. No.: B4912406
M. Wt: 537.3 g/mol
InChI Key: XAPBYUSOEUEACS-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a nitroanilino group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide typically involves multiple steps. One common method starts with the nitration of aniline to form 4-nitroaniline. This is followed by the sulfonylation of 4-nitroaniline with benzenesulfonyl chloride to produce N-(benzenesulfonyl)-4-nitroaniline. The final step involves the acylation of N-(benzenesulfonyl)-4-nitroaniline with 4-iodophenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzenesulfonyl group can inhibit enzymes by binding to their active sites, while the iodophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16IN3O5S/c21-15-6-8-16(9-7-15)22-20(25)14-23(17-10-12-18(13-11-17)24(26)27)30(28,29)19-4-2-1-3-5-19/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPBYUSOEUEACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)I)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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